

"physical and chemical properties of Methyl 1,4-Benzodioxane-2-carboxylate"

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Compound of Interest

Methyl 1,4-Benzodioxane-2carboxylate

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An In-depth Technical Guide to Methyl 1,4-Benzodioxane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 1,4-Benzodioxane-2-carboxylate**, a key heterocyclic compound. This molecule serves as a crucial scaffold in medicinal chemistry for the development of a wide range of biologically active compounds. Its structural features are pivotal in the design of therapeutic agents, making a thorough understanding of its properties essential for researchers in drug discovery and development.

Core Physical and Chemical Properties

Methyl 1,4-Benzodioxane-2-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₀O₄.[1][2] While specific data for the melting and boiling points of the unsubstituted compound are not readily available, its derivatives suggest it is likely a high-boiling liquid or a low-melting solid at room temperature. For instance, the related Methyl 8-nitro-1,4-benzodioxane-2-carboxylate is a white solid with a melting point of 90.2 °C, while its 5-nitro isomer is a viscous oil.[3] The ethyl ester analog, Ethyl 1,4-Benzodioxane-2-carboxylate, has a boiling point of 115°C at 0.2 mmHg. The parent compound, 1,3-benzodioxane, is noted



to be practically insoluble in water but readily soluble in common organic solvents, a property likely shared by this 1,4-benzodioxane derivative.

Data Presentation: Quantitative Properties

Property	Value	Reference(s)
Molecular Formula	C10H10O4	[1][2]
Molecular Weight	194.18 g/mol	[2]
Exact Mass	194.05790880 Da	[2]
CAS Number	3663-79-4	[1][2]
XLogP3	1.7	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	2	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 1,4-Benzodioxane-2-carboxylate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR spectra of related compounds show characteristic signals for the protons on the dioxane ring, typically appearing as multiplets in the aliphatic region. The aromatic protons on the benzene ring present as multiplets in the aromatic region, with their chemical shifts influenced by any substituents.[4]
 - ¹³C NMR spectra provide key information on the carbon framework of the molecule.[4]
 Advanced techniques such as HSQC and HMBC are instrumental in the unambiguous structural elucidation of its derivatives.[4]
- Infrared (IR) Spectroscopy: IR spectra would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ether linkages, and vibrations associated with the aromatic ring.



 Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[2]

Experimental Protocols

The synthesis of **Methyl 1,4-Benzodioxane-2-carboxylate** and its derivatives is well-documented. A general and straightforward method involves the condensation of a catechol with a suitable three-carbon synthetic unit, such as methyl 2,3-dibromopropionate.[3][4]

General Synthesis of Substituted Methyl 1,4-Benzodioxane-2-carboxylates

Objective: To synthesize substituted **Methyl 1,4-Benzodioxane-2-carboxylate**s via nucleophilic substitution.

Materials:

- Substituted Catechol (e.g., 3-nitrocatechol, 3-bromocatechol)
- Methyl 2,3-dibromopropionate
- A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA))
- Anhydrous Acetonitrile (ACN)
- · Ethyl acetate
- Water
- 1 M Sodium Hydroxide (NaOH) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., petroleum ether, ethyl acetate)



Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted catechol in anhydrous acetonitrile.
- Addition of Base: Add a suitable base, such as N,N-diisopropylethylamine (typically 3 equivalents), to the stirred solution.
- Addition of Electrophile: Prepare a solution of methyl 2,3-dibromopropionate (1 equivalent) in anhydrous acetonitrile and add it dropwise to the reaction mixture.
- Reaction: Stir the mixture at reflux overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture
 with ethyl acetate and wash sequentially with water, 1 M aqueous NaOH, and finally with
 brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel. A
 gradient elution system, for example, starting with 100% petroleum ether and gradually
 increasing the polarity with ethyl acetate (e.g., to an 80:20 petroleum ether/ethyl acetate
 mixture), is often effective in separating the desired product isomers.[3][5]
- Characterization: Characterize the purified product(s) using NMR, IR, and mass spectrometry to confirm the structure and purity.

Visualizations Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of substituted **Methyl 1,4-Benzodioxane-2-carboxylates**.



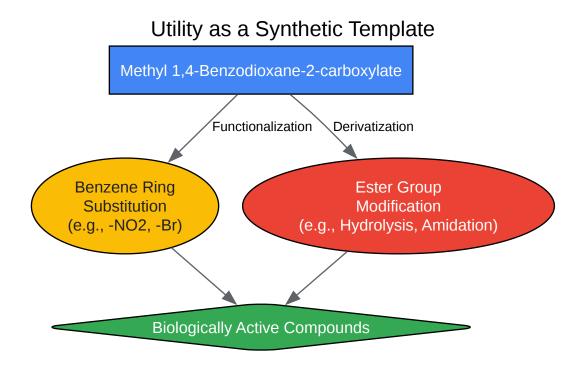


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Caption: General workflow for the synthesis of **Methyl 1,4-Benzodioxane-2-carboxylate** derivatives.

Role as a Synthetic Template

Methyl 1,4-Benzodioxane-2-carboxylate is a versatile template for creating a diverse range of biologically active molecules. The ester group at the 2-position and the potential for substitution on the benzene ring allow for extensive chemical modifications.



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Caption: Role as a template for synthesizing biologically active compounds.



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